4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole: Chemical Structure, Synthesis, and Medicinal Applications
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole: Chemical Structure, Synthesis, and Medicinal Applications
Executive Summary
The compound 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole (CAS: 959977-85-6) is a highly functionalized heterocyclic scaffold that plays a pivotal role in modern medicinal chemistry, particularly in the development of kinase inhibitors. Structurally characterized by a central 1,3-oxazole ring flanked by a phenyl group at the C-4 position and a thiophene ring at the C-5 position, this compound serves as a critical intermediate and structural analog for potent, orally bioavailable inhibitors of the stress-activated p38α MAP kinase.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the thermodynamic rationale behind its regioselective synthesis, and its biological relevance in the treatment of inflammatory diseases such as rheumatoid arthritis.
Physicochemical Profile and Structural Dynamics
The molecular architecture of 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole provides an optimal balance of lipophilicity and hydrogen-bond accepting capability, making it highly suitable for penetrating cellular membranes and binding to deep hydrophobic kinase pockets [1].
| Property | Value |
| IUPAC Name | 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole |
| CAS Registry Number | 959977-85-6 |
| Molecular Formula | C₁₃H₉NOS |
| Molecular Weight | 227.28 g/mol |
| Exact Mass | 227.04000 Da |
| Topological Polar Surface Area (TPSA) | 54.27 Ų |
| Calculated LogP | 4.07 |
| Key Structural Motifs | 1,3-Oxazole core, C-4 Phenyl, C-5 Thiophen-2-yl |
Data synthesized from established chemical registries [3].
Mechanistic Synthesis: Overcoming Regioselectivity Challenges
The primary challenge in synthesizing 4,5-disubstituted oxazoles is achieving high regioselectivity during the functionalization of the C-4 position. Direct electrophilic substitution often yields mixtures of C-2 and C-4 isomers. To overcome this, researchers at Pfizer developed a highly scalable, thermodynamically driven protocol [1, 2].
The Thermodynamic Rationale for C-4 Bromination
The synthesis relies on the lithiation of 5-(thiophen-2-yl)oxazole. When treated with a strong base (LHMDS), deprotonation initially occurs at the most acidic C-2 position, forming the kinetic product, 2-lithiooxazole.
The Causality of Experimental Choices: If quenched immediately or at very low temperatures, this kinetic intermediate yields the undesired C-2 brominated product. However, by utilizing N,N-dimethylformamide (DMF) —a strongly polar aprotic solvent—and aging the reaction at -15 °C for 30 minutes , the system is given the thermodynamic opportunity to fully equilibrate. The 2-lithiooxazole undergoes a ring-opening tautomerization to form an acyclic isonitrile enolate. Because the acyclic form is highly solvated and stabilized in DMF, the equilibrium shifts overwhelmingly in its favor. Subsequent trapping with N-bromosuccinimide (NBS) at -70 °C results in ring closure and exclusive bromination at the C-4 position (>98:2 regioselectivity) [2].
Figure 1: Mechanistic workflow for the regioselective synthesis of the target oxazole.
Protocol 1: Regioselective C-4 Bromination
This protocol is a self-validating system designed to prevent C-2 contamination.
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Preparation: Charge a dry reactor with 5-(thiophen-2-yl)oxazole (1.00 equiv) and anhydrous DMF. Cool the solution to a range of -15 °C to -10 °C under an argon atmosphere.
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Lithiation: Slowly add 1.0 M Lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.05 equiv) via syringe, maintaining the internal temperature strictly below -10 °C.
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Thermodynamic Aging (Critical Step): Stir the reaction mixture at -15 °C for exactly 30 minutes. Validation Check: Failure to age the reaction will result in >20% of the C-2 bromo isomer.
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Quenching: Cool the mixture rapidly to -78 °C. Add a pre-cooled solution of NBS (1.00 equiv) in anhydrous DMF dropwise, ensuring the exothermic quench does not raise the internal temperature above -65 °C.
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Isolation: Warm to room temperature, quench with water, and extract with MTBE. Crystallize from MTBE/hexanes.
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In-Process Control (IPC): Analyze via HPLC. The product must contain <0.2% of the 2-bromooxazole impurity [2].
Protocol 2: Suzuki-Miyaura Coupling and Metal Purging
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Coupling: Combine 4-bromo-5-(thiophen-2-yl)oxazole (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a biphasic mixture of 2-methyltetrahydrofuran (2-MeTHF) and water.
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Reaction: Heat to 75 °C for 18 hours under nitrogen.
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Metal Purging (Critical Step): To remove highly toxic palladium and iron residues, add triethylamine (Et₃N) to the organic phase during the aqueous workup. The amine coordinates with the residual metals, pulling them into the aqueous waste stream.
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Validation Check: Analyze the final crystallized 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Pd and Fe levels must be validated at <10 ppm [1].
Biological Relevance in Drug Development
Targeting the p38α MAP Kinase Pathway
The 4,5-disubstituted oxazole core is a privileged scaffold in the design of p38α mitogen-activated protein (MAP) kinase inhibitors. p38α is a central signaling node activated by cellular stress and inflammatory cytokines. Its downstream signaling directly regulates the biosynthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) [1].
Molecules structurally analogous to 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole were developed to capture the clinical efficacy of COX-2 inhibitors and anti-TNF biologicals (like infliximab) but with the advantage of small-molecule oral bioavailability. The oxazole nitrogen acts as a crucial hydrogen bond acceptor with the hinge region of the kinase (specifically the Met109 residue), while the highly lipophilic C-4 phenyl and C-5 thiophene rings occupy the deep hydrophobic specificity pocket of the ATP-binding site, locking the kinase in an inactive conformation.
Figure 2: Inhibition of the p38α MAP kinase pathway by 4,5-disubstituted oxazoles.
References
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[1] Li, B.; Buzon, R. A.; Zhang, Z. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination." Organic Process Research & Development 2007, 11 (6), 951-955. URL:[Link] 2.[2] Li, B.; Buzon, R. A.; Zhang, Z. "Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-Yl)Oxazole." Organic Syntheses 2010, 87, 16. URL:[Link]
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[3] ChemSrc. "4-phenyl-5-thiophen-2-yl-1,3-oxazole (CAS 959977-85-6) Properties." URL:[Link]
